Cas no 2229463-33-4 (3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid)

3-(3-{(tert-Butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group and a chlorophenyl moiety, coupled with a hydroxy-methylpropanoic acid backbone. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for peptide coupling and chiral molecule development. The Boc group enhances stability during reactions, while the chlorophenyl and hydroxy-methylpropanoic acid functionalities offer versatility for further derivatization. Its well-defined stereochemistry and purity ensure consistent performance in complex synthetic pathways. Suitable for research and industrial applications, this compound is optimized for precision in medicinal chemistry and fine chemical production.
3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid structure
2229463-33-4 structure
Product Name:3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid
CAS No:2229463-33-4
MF:C15H20ClNO5
MW:329.776003837585
CID:6208215
PubChem ID:165688504
Update Time:2025-08-04

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid
    • 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid
    • EN300-1871207
    • 2229463-33-4
    • Inchi: 1S/C15H20ClNO5/c1-14(2,3)22-13(20)17-11-7-9(5-6-10(11)16)8-15(4,21)12(18)19/h5-7,21H,8H2,1-4H3,(H,17,20)(H,18,19)
    • InChI Key: WSIQLMJMMUFHGC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)CC(C(=O)O)(C)O

Computed Properties

  • Exact Mass: 329.1030004g/mol
  • Monoisotopic Mass: 329.1030004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 95.9Ų

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid Pricemore >>

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Additional information on 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid

Introduction to 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid (CAS No. 2229463-33-4)

3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid, identified by its CAS number 2229463-33-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the design of novel therapeutic agents. The structural features of this molecule, particularly the presence of a tert-butoxy carbonylamino group and a chlorophenyl moiety, contribute to its unique chemical and biological properties, which are being extensively explored in contemporary medicinal chemistry.

The tert-butoxy carbonylamino substituent is a key functional group that enhances the stability and reactivity of the compound, making it an attractive intermediate in synthetic chemistry. This group is often employed in peptide coupling reactions and as a protecting group for amino functions, ensuring precise control over reaction outcomes. In the context of drug development, such modifications are crucial for optimizing pharmacokinetic profiles and improving drug efficacy. The chlorophenyl ring, on the other hand, introduces hydrophobicity and electronic properties that can influence binding interactions with biological targets, such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid with unprecedented accuracy. These studies have highlighted the potential of this molecule as a lead compound for treating various therapeutic indications, including inflammatory disorders and oncological conditions. For instance, preliminary in vitro assays have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, which are overexpressed in cancer cells.

The hydroxy-2-methylpropanoic acid moiety further contributes to the versatility of this compound, allowing for diverse derivatization strategies that can fine-tune its biological activity. This functional group is known to participate in hydrogen bonding interactions, which are critical for establishing stable binding between a drug molecule and its target protein. By leveraging these interactions, researchers can design molecules with enhanced selectivity and reduced off-target effects.

In the realm of drug discovery, the synthesis of complex molecules like 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid requires meticulous planning and execution. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in constructing intricate molecular frameworks with high precision. These techniques not only improve yield but also enable the introduction of chiral centers, which are essential for achieving enantiopure drugs with optimal pharmacological properties.

The pharmacological profile of 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid is being actively investigated in preclinical studies to evaluate its potential as a therapeutic agent. Initial findings suggest that this compound may modulate signaling pathways involved in inflammation and cell proliferation, offering a novel approach to treating conditions characterized by these pathological processes. Additionally, its structural similarity to known bioactive molecules provides a rationale for further exploration of its pharmacological relevance.

The role of CAS No. 2229463-33-4 in facilitating research is underscored by its availability as a reference standard for analytical characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the analytical techniques used to confirm the identity and purity of this compound. These methods ensure that researchers have access to high-quality starting materials or intermediates, which are indispensable for conducting robust biochemical assays.

As interest in targeted therapy continues to grow, compounds like 3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid are being integrated into larger drug discovery programs aimed at developing next-generation therapeutics. The integration of structure-based drug design with high-throughput screening (HTS) has accelerated the identification of promising candidates that can be optimized further through iterative chemical modifications. This synergistic approach has significantly reduced the time required to transition from bench science to clinical development.

The environmental and safety considerations associated with handling CAS No. 2229463-33-4 are also important aspects of its application in research settings. While this compound does not pose acute hazards under standard laboratory conditions, adherence to good laboratory practices (GLP) ensures safe handling procedures are followed. Proper storage conditions, including temperature control and inert atmosphere preservation where necessary, help maintain the integrity of the material throughout its use.

In conclusion,3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2-hydroxy-2-methylpropanoic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research efforts continue to uncover new applications for this compound, reinforcing its importance as a building block for innovative drug development. As our understanding of molecular interactions evolves,this compound will likely play an increasingly pivotal role in addressing unmet medical needs across various therapeutic areas.

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